molecular formula C29H28N4O3S B2835995 2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 892378-64-2

2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2835995
CAS No.: 892378-64-2
M. Wt: 512.63
InChI Key: HHROEBHRHLWQAE-UHFFFAOYSA-N
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Description

2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
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Biological Activity

The compound 2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 892379-37-2) is a synthetic organic compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties based on available literature and experimental data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC29H28N4O3S
Molecular Weight512.63 g/mol
StructureComplex tricyclic structure with multiple functional groups

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is of particular interest. In related studies, compounds with similar triazine structures have demonstrated inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For example:

  • Inhibition of COX : Compounds with similar scaffolds have been shown to inhibit COX activity significantly at concentrations around 1 µM.
  • Leukotriene Synthesis : Studies have reported that related compounds can inhibit leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values ranging from 0.1 to 0.4 µM .

3. Anticancer Properties

Emerging data suggests that triazine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some analogs have been shown to induce G2/M phase arrest in cancer cell lines.
  • Apoptosis Induction : Compounds similar to this one have been reported to activate caspases and other apoptotic markers in vitro.

Study on Related Compounds

A study conducted on related triazine derivatives indicated significant anti-inflammatory effects when applied topically in a mouse model of dermatitis. The results showed a reduction in edema and leukotriene levels upon treatment with these compounds .

In Vitro Studies

In vitro assays using human cancer cell lines demonstrated that certain structural analogs of the compound induced significant cytotoxicity and apoptosis at concentrations as low as 5 µM. These findings warrant further investigation into the specific mechanisms of action for this compound.

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-16-10-17(2)25(18(3)11-16)31-24(35)15-37-29-23-12-22-21(14-34)13-30-19(4)26(22)36-28(23)32-27(33-29)20-8-6-5-7-9-20/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHROEBHRHLWQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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